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Introduction
Sanglifehrin A (SfA) is a potent immunosuppressive natural product that binds to cyclophilins,

a family of peptidyl-prolyl isomerases.[1][2] Unlike other well-known immunosuppressants that

bind to this protein family, such as cyclosporin A (CsA), SfA exerts its effects through a distinct

mechanism of action that is not fully elucidated.[1][3] Traditional affinity-based pulldown

methods for target identification of SfA have been challenging. Photoaffinity labeling (PAL),

coupled with quantitative chemical proteomics, has emerged as a powerful technique to

overcome these challenges. This method utilizes a photoactivatable analog of SfA to covalently

capture its interacting proteins in a native cellular context, allowing for their subsequent

identification and quantification by mass spectrometry.[4]

Recent studies employing this methodology have successfully identified Cyclophilin B (CypB)

as a primary and functionally relevant intracellular target of Sanglifehrin A.[4] These studies

revealed a novel mechanism where SfA binding to CypB in the endoplasmic reticulum leads to
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the secretion of CypB, which in turn inhibits collagen synthesis.[1][2][5][6] This application note

provides a detailed overview and experimental protocols for the use of photoaffinity labeling to

identify and characterize the cellular targets of Sanglifehrin A.

Data Presentation: Quantitative Proteomics of
Sanglifehrin A Target Engagement
A key outcome of the photoaffinity labeling workflow is the quantitative proteomic data that

allows for the identification of specific binding partners of Sanglifehrin A. The data is typically

presented in tables that highlight proteins significantly enriched by the photoaffinity probe and

where this enrichment is competed off by an excess of the parent compound (unmodified

Sanglifehrin A).

Table 1: Identification of Cyclophilin B as a Primary Target of Sanglifehrin A in Jurkat Cells

Protein
ID
(UniProt
)

Gene
Symbol

Protein
Name

Fold
Enrichm
ent
(pSfA1/
Control)

p-value

Fold
Enrichm
ent
(pSfA2/
Control)

p-value

Competi
tion
(pSfA1
+ SfA)

P23284 PPIB

Peptidyl-

prolyl cis-

trans

isomeras

e B

(Cyclophi

lin B)

>10 <0.001 >10 <0.001 Yes

P62937 PPIA

Peptidyl-

prolyl cis-

trans

isomeras

e A

(Cyclophi

lin A)

~2.5 <0.05 ~1.5 n.s. Yes
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This table is a representative summary based on published findings. Actual values can be

found in the supplementary materials of Flaxman et al., JCI Insight, 2024.[7][8] The data

demonstrates that while both Cyclophilin A and B are bound by the SfA probes, Cyclophilin B is

the most significantly enriched target. The "Competition" column indicates that the binding is

specific, as pre-incubation with an excess of unmodified SfA prevents the enrichment of the

target by the photoaffinity probe.

Table 2: Binding Affinities of Sanglifehrin A and Photoaffinity Probes to Cyclophilins

Compound Target Binding Affinity (Kd, nM)

Sanglifehrin A Cyclophilin A 0.2

Sanglifehrin A Cyclophilin B 1.5

pSfA1 Cyclophilin A 0.3

pSfA1 Cyclophilin B 2.0

pSfA2 Cyclophilin A 10.0

pSfA2 Cyclophilin B 3.5

This table is a representative summary of binding affinity data.[4]

Experimental Protocols
Synthesis of Sanglifehrin A Photoaffinity Probes (pSfA1
and pSfA2)
The development of a suitable photoaffinity probe is critical for the success of the experiment.

The probes pSfA1 and pSfA2 are derivatives of Sanglifehrin A that incorporate two key

functionalities: a diazirine moiety for UV-light-induced covalent crosslinking to target proteins,

and a terminal alkyne handle for the subsequent copper-catalyzed azide-alkyne cycloaddition

(CuAAC) or "click" chemistry-based enrichment of labeled proteins.[4]

The synthesis involves the strategic modification of the Sanglifehrin A scaffold to introduce a

minimalist diazirine-alkyne tag. The synthesis of such tags is a multi-step process that can be
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achieved through various published routes.[9][10] The tag is then coupled to a suitable position

on the Sanglifehrin A molecule that is not essential for target binding.

Photoaffinity Labeling in Live Jurkat Cells
This protocol describes the photoaffinity labeling of Sanglifehrin A targets in a suspension cell

line, such as Jurkat T cells.

Materials:

Jurkat cells (ATCC TIB-152)

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin,

and 100 µg/mL streptomycin

Sanglifehrin A (SfA)

pSfA1 and pSfA2 photoaffinity probes

DMSO (cell culture grade)

Phosphate-buffered saline (PBS), ice-cold

UV irradiation source (e.g., Rayonet reactor with 350 nm bulbs)

6-well tissue culture plates

Procedure:

Cell Culture: Culture Jurkat cells in suspension at 37°C in a humidified 5% CO2 incubator to

a density of approximately 1 x 10^6 cells/mL.[11]

Cell Plating: Seed 2 x 10^7 cells per well in 6-well plates.

Probe Incubation:

Prepare stock solutions of pSfA1, pSfA2, and SfA in DMSO.
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For the labeling experiment, add the photoaffinity probe (e.g., pSfA1 or pSfA2) to the cell

suspension at a final concentration of 1-10 µM.

For the competition control, pre-incubate the cells with a 10-fold excess of SfA for 30

minutes before adding the photoaffinity probe.

For the no-UV control, incubate the cells with the photoaffinity probe but do not expose

them to UV light.

Incubate the cells for 1 hour at 37°C.

UV Irradiation:

Place the 6-well plates on ice.

Irradiate the cells with UV light (350 nm) for 15-30 minutes.[9] The optimal irradiation time

should be determined empirically.

Cell Harvesting and Lysis:

After irradiation, transfer the cell suspension to a pre-chilled 15 mL conical tube.

Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.

Wash the cell pellet twice with 10 mL of ice-cold PBS.

Lyse the cell pellet in RIPA buffer supplemented with protease inhibitors.[12][13] Incubate

on ice for 30 minutes with occasional vortexing.

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Collect the supernatant and determine the protein concentration using a BCA assay.

Click Chemistry-based Enrichment of Labeled Proteins
This protocol describes the enrichment of alkyne-tagged proteins from the cell lysate using

biotin-azide and streptavidin affinity purification.

Materials:
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Cell lysate containing photo-crosslinked proteins

Biotin-azide

Copper(II) sulfate (CuSO4)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

Sodium ascorbate

Streptavidin-agarose beads

Wash buffers (e.g., PBS with 0.1% SDS)

Elution buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.5)

Procedure:

Click Reaction:

To 1 mg of protein lysate, add biotin-azide to a final concentration of 50 µM.

Add THPTA to a final concentration of 1 mM.

Add CuSO4 to a final concentration of 200 µM.

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration

of 2 mM.[1][6][14]

Incubate the reaction for 1 hour at room temperature with gentle rotation.

Protein Precipitation:

Precipitate the proteins by adding 4 volumes of ice-cold acetone and incubate at -20°C for

1 hour.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the proteins.

Carefully decant the supernatant and wash the pellet with ice-cold methanol.
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Air-dry the protein pellet.

Affinity Purification:

Resuspend the protein pellet in a buffer containing 1% SDS.

Add pre-washed streptavidin-agarose beads to the lysate and incubate for 2 hours at room

temperature with gentle rotation.

Wash the beads extensively with a series of buffers (e.g., 1% SDS in PBS, 4 M urea in

PBS, and PBS) to remove non-specifically bound proteins.

Elute the biotinylated proteins from the beads by boiling in elution buffer.

Proteomic Analysis by Mass Spectrometry
The enriched proteins are then digested into peptides and analyzed by quantitative mass

spectrometry (e.g., using Tandem Mass Tag (TMT) labeling for relative quantification).

Materials:

Enriched protein eluate

Dithiothreitol (DTT)

Iodoacetamide (IAA)

Trypsin (mass spectrometry grade)

TMT labeling reagents

LC-MS/MS system

Procedure:

Protein Digestion:

Reduce the disulfide bonds in the eluted proteins by adding DTT to a final concentration of

10 mM and incubating at 56°C for 30 minutes.
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Alkylate the free cysteine residues by adding IAA to a final concentration of 20 mM and

incubating in the dark at room temperature for 30 minutes.

Digest the proteins with trypsin overnight at 37°C.

TMT Labeling:

Label the resulting peptides with the appropriate TMT reagents according to the

manufacturer's protocol.

Quench the labeling reaction with hydroxylamine.

Combine the differentially labeled peptide samples.

LC-MS/MS Analysis:

Analyze the combined peptide sample by LC-MS/MS.

Acquire the data in a data-dependent acquisition mode.

Data Analysis:

Process the raw mass spectrometry data using a suitable software package (e.g.,

MaxQuant, Proteome Discoverer).

Identify the proteins and quantify the relative abundance of each protein based on the

TMT reporter ion intensities.

Perform statistical analysis to identify proteins that are significantly enriched by the

photoaffinity probe and competed by the parent compound.
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Caption: Mechanism of Sanglifehrin A-induced inhibition of collagen synthesis.
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Caption: Photoaffinity labeling workflow for SfA target identification.
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Caption: Logic for identifying specific targets using competition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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